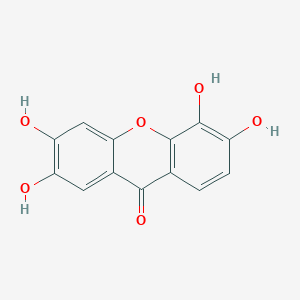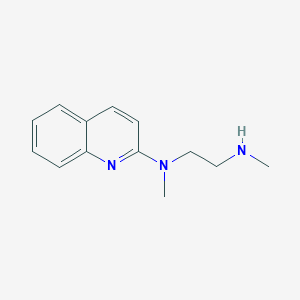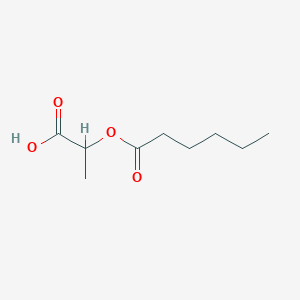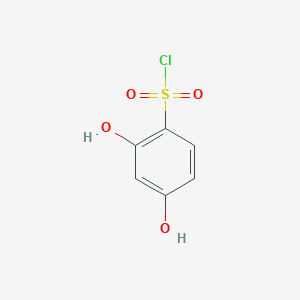
2,4-Dihydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of two hydroxyl groups and a sulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the sulfonic acid derivative of resorcinol to yield the desired sulfonyl chloride .
化学反応の分析
Types of Reactions
2,4-Dihydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,4-Dihydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-dihydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms instead of hydroxyl groups.
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms instead of hydroxyl groups.
Benzenesulfonyl chloride: Lacks the hydroxyl groups, making it less reactive towards certain nucleophiles.
Uniqueness
2,4-Dihydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The hydroxyl groups enhance the compound’s solubility in polar solvents and enable additional hydrogen bonding interactions, which can be advantageous in various applications .
特性
CAS番号 |
134479-01-9 |
|---|---|
分子式 |
C6H5ClO4S |
分子量 |
208.62 g/mol |
IUPAC名 |
2,4-dihydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H |
InChIキー |
KUAHBCIONJMJKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


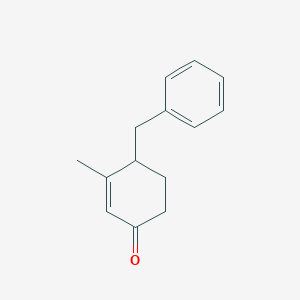
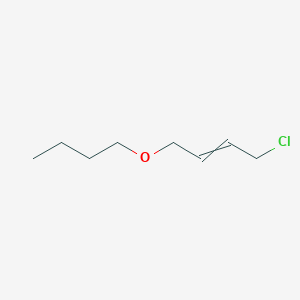
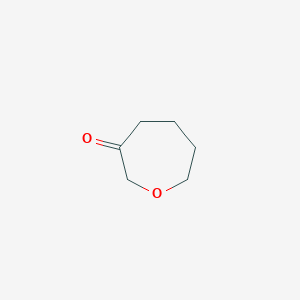
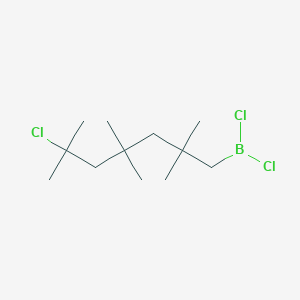
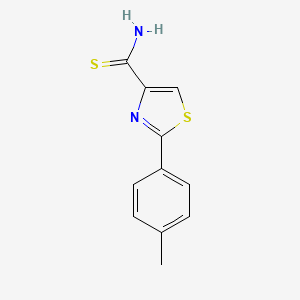
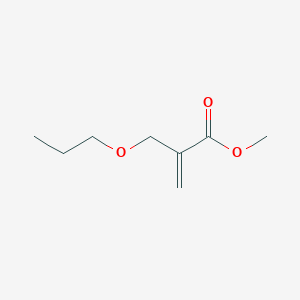
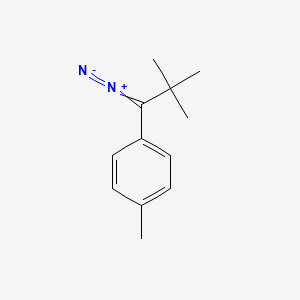
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
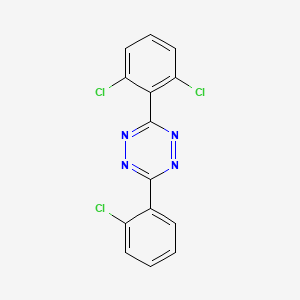
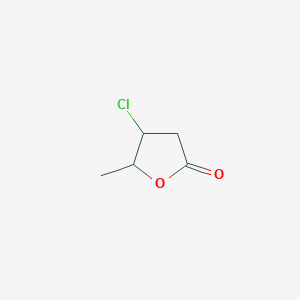
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
